molecular formula C10H14N2O4S B1332733 N-butyl-4-nitrobenzenesulfonamide CAS No. 66473-14-1

N-butyl-4-nitrobenzenesulfonamide

Cat. No. B1332733
CAS RN: 66473-14-1
M. Wt: 258.3 g/mol
InChI Key: URMHNKQBDAAJJJ-UHFFFAOYSA-N
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Description

N-butyl-4-nitrobenzenesulfonamide (NBBS) is a chemical compound that has been studied for various applications, including its use as a plasticizer and its potential environmental and biological impacts. It is a derivative of benzenesulfonamide with a nitro group at the 4-position and a butyl group attached to the nitrogen atom of the sulfonamide group. The compound has been detected in the environment, which suggests potential human exposure and necessitates an understanding of its properties and behavior .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamide derivatives can be achieved through various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . Another method involves the reaction of primary amines with nitrobenzenesulfonyl chloride to produce 2- and 4-nitrobenzenesulfonamides, which can then be alkylated to give N-alkylated sulfonamides in high yields . A specific example of synthesis is the creation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamide derivatives has been characterized using various spectroscopic techniques and computational studies. For example, the structure of a newly synthesized sulfonamide molecule was characterized by single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic crystal system . Additionally, density functional theory (DFT) calculations have been employed to study the structural and vibrational properties of nitrobenzenesulfonamides, providing insights into their molecular conformations and fundamental vibrations .

Chemical Reactions Analysis

Nitrobenzenesulfonamides can participate in a range of chemical reactions. They can be reduced in a cathodic process, leading to cleavage of the S-N bond in good yields, as demonstrated with N-butyl-4-nitrobenzenesulfonamide derivatives . These compounds can also undergo smooth alkylation reactions and can be deprotected to yield secondary amines . Furthermore, they can be used as protecting groups for amines, which can be removed under specific conditions to regenerate the parent amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBBS have been investigated to understand its environmental fate and biological effects. Studies have shown that NBBS is well-absorbed in rodents following administration and is excreted extensively in urine and feces. It is cleared slower in human hepatocytes compared to rodents, indicating species-specific differences in metabolism . The compound's lipophilicity allows it to distribute rapidly to the brain, although it also clears rapidly without significant accumulation .

Relevant Case Studies

Case studies involving NBBS have focused on its environmental presence and potential neurotoxicity. One study evaluated the neurotoxicity of NBBS in male rats over a 27-day oral exposure period. The results did not support previous reports of neurotoxicity within the exposure regimen, although the possibility of neuropathological injury over an extended period could not be ruled out . Another study investigated the disposition and metabolism of NBBS in rats and mice, providing valuable information on its clearance and excretion patterns .

Scientific Research Applications

Electroanalytical Chemistry

  • Cathodic Cleavage of Nitrobenzenesulfonyl Group : Zanoni and Stradiotto (1991) investigated the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines. They found that N-butyl-4-nitrobenzenesulfonamides are reduced in two steps, leading to the cleavage of the S-N bond in good yields. This study highlights the electrochemical properties of these compounds (Zanoni & Stradiotto, 1991).

Chemical Synthesis

  • Preparation of Secondary Amines : Fukuyama et al. (1995) described the use of nitrobenzenesulfonamides for preparing secondary amines. They demonstrated that these compounds undergo smooth alkylation, yielding N-alkylated sulfonamides in high yields. This application is crucial in synthetic chemistry (Fukuyama et al., 1995).

Biofilm Inhibition

  • Bacterial Biofilm Inhibition : Abbasi et al. (2020) synthesized new derivatives of N-butyl-4-nitrobenzenesulfonamide and tested their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some derivatives exhibited significant inhibitory action, suggesting potential applications in biofilm control (Abbasi et al., 2020).

Solid-Phase Synthesis

  • Application in Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides prepared from nitrobenzenesulfonyl chloride in solid-phase synthesis. They are key intermediates in various chemical transformations, highlighting their versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Ultrasound-Assisted Synthesis

  • Ultrasound-Assisted Preparation : Harikumar and Rajendran (2014) conducted a study on the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, using N-butyl-4-nitrobenzenesulfonamide as a precursor. This method enhances the reaction efficiency, indicating the utility of these compounds in advanced synthesis techniques (Harikumar & Rajendran, 2014).

properties

IUPAC Name

N-butyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMHNKQBDAAJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364479
Record name N-butyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-nitrobenzenesulfonamide

CAS RN

66473-14-1
Record name N-butyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrophenylsulfonyl chloride (3.0 g, 13.5 mmol) was dissolved in THF and a catalytic amount of 4-dimethylaminopyridine and 1-butylamine (4.0 mL, 41 mmol) was added and the mixture was refluxed for 16 hours. The mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (100 mL) and washed with water (50 mL) and a 10% aqueous solution of sodium hydrogen carbonate (50 mL). The organic phase was dried (MgSO4) and concentrated in vacuo to afford 3.01 g (86%) of N-butyl-4-nitrobenzenesulfonamide as a solid.
Quantity
3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MVB Zanoni, NR Stradiotto - Journal of electroanalytical chemistry and …, 1991 - Elsevier
… N-butyl-4-nitrobenzenesulfonamide … The N, N-di-n-butyl-4-nitrobenzenesulfonamide(1) … The cyclic voltammetric behaviour of N, N-di-n-butyl-4-nitrobenzenesulfonamide …
Number of citations: 14 www.sciencedirect.com
NR Stradiotto, MVB Zanoni… - Journal de chimie …, 1994 - jcp.edpsciences.org
… One is constituted of N,N-di-n-butyl-4-nitrobenzenesulfonamide (NND), see Fig. 1a, and N-… (a) EPR spectrum of N-butyl-4-nitrobenzenesulfonamide at E = -1.20 V vs SCE (H= 25 G, Ho…
Number of citations: 1 jcp.edpsciences.org
MVB Zanoni, NR Stradiotto - Electroanalysis, 1995 - Wiley Online Library
The electrochemical reduction of aniline protected by the 4‐, 3‐, or 2‐nitrobenzenesulfonyl group in N,N‐dimethylformamide (DMF) at a vitreous carbon electrode is reported. The …
MNS Rad, S Behrouz - Molecular Diversity, 2013 - Springer
A mild, efficient, and selective protocol for the one-pot $$N$$ N -alkylation of sulfonamides with alcohols using triphenylphosphine and carbon tetrachloride is described. In this method, …
Number of citations: 4 link.springer.com

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